

An In-Depth Technical Guide to 4-Iodostyrene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-IODOSTYRENE**

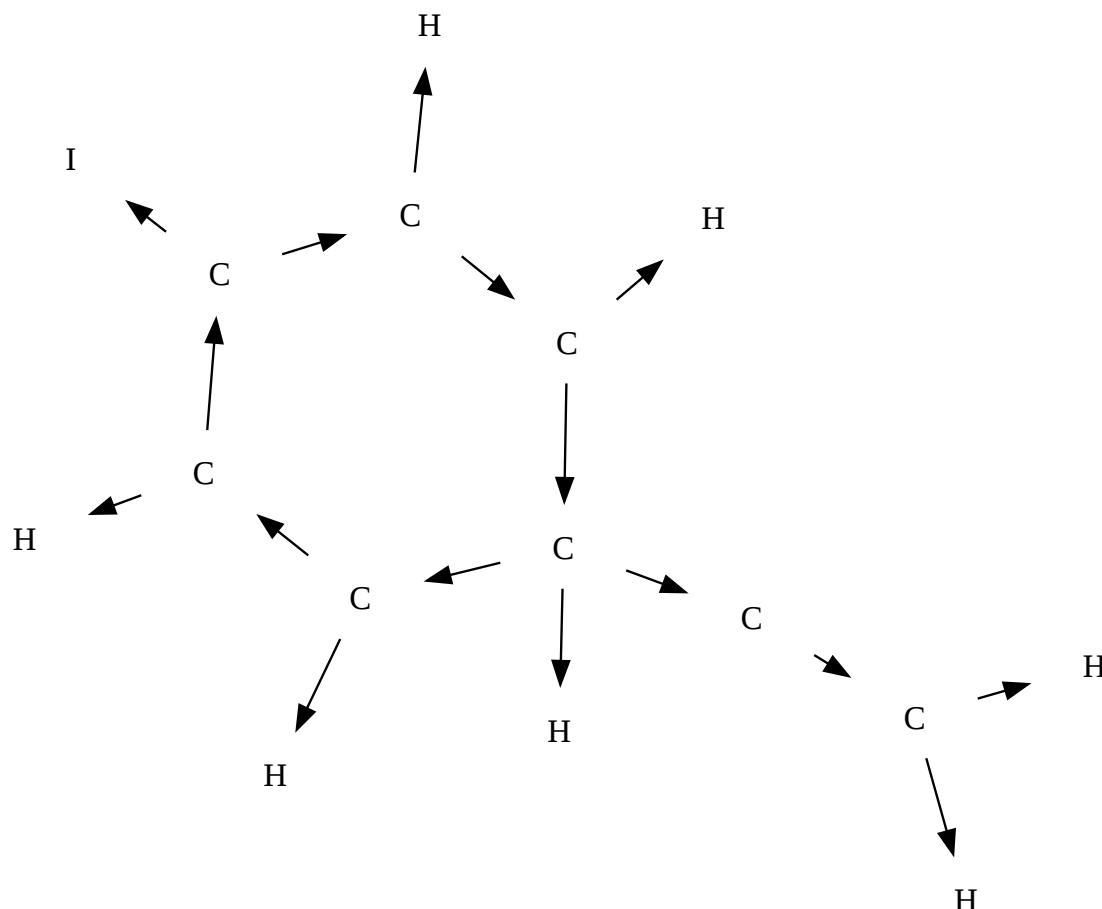
Cat. No.: **B059768**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-iodostyrene**, a versatile aromatic halide monomer. We will delve into its fundamental chemical and physical properties, explore common synthetic routes, and discuss its significant applications in polymer science and as a building block in organic synthesis, particularly relevant to drug discovery and development.

Core Compound Identification


CAS Number: 2351-50-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Molecular Formula: C₈H₇I[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)

Molecular Weight: 230.05 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Synonyms: 1-Iodo-4-vinylbenzene[\[6\]](#)

Molecular Structure:

[Click to download full resolution via product page](#)

Caption: Molecular Structure of **4-iodostyrene**

Physicochemical and Safety Data

A summary of key physical and safety information for **4-iodostyrene** is provided below. This data is essential for proper handling, storage, and experimental design.

Property	Value	Source(s)
Appearance	Yellow to orange-yellow liquid or solid	[7]
Boiling Point	235.6°C at 760 mmHg	[8][9]
Density	1.673 g/cm ³	[8]
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide.[7]	[7]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.[3]	[3]
Purity	Typically available at 97% purity, often stabilized with TBC.	[2]
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[10]
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	

Synthesis of 4-iodostyrene

While commercially available, the synthesis of **4-iodostyrene** in a laboratory setting is often necessary for specific research applications. A common and effective method is the Wittig

reaction, which involves the reaction of an aldehyde with a phosphorus ylide.

Wittig Reaction Protocol:

This protocol outlines the synthesis of **4-iodostyrene** from p-iodobenzaldehyde.

Step 1: Ylide Formation

- Under an inert atmosphere (e.g., Nitrogen), methyltriphenylphosphonium iodide (40 mmol) is suspended in anhydrous tetrahydrofuran (THF, 200 mL).
- The mixture is cooled to -78°C.
- n-Butyllithium (48 mmol) is added dropwise, and the reaction is stirred for 30 minutes to form the ylide.

Step 2: Reaction with Aldehyde

- A solution of p-iodobenzaldehyde (40 mmol) in THF is added to the ylide suspension at -78°C.
- The reaction is stirred for an additional 30 minutes at -78°C and then allowed to warm to room temperature.

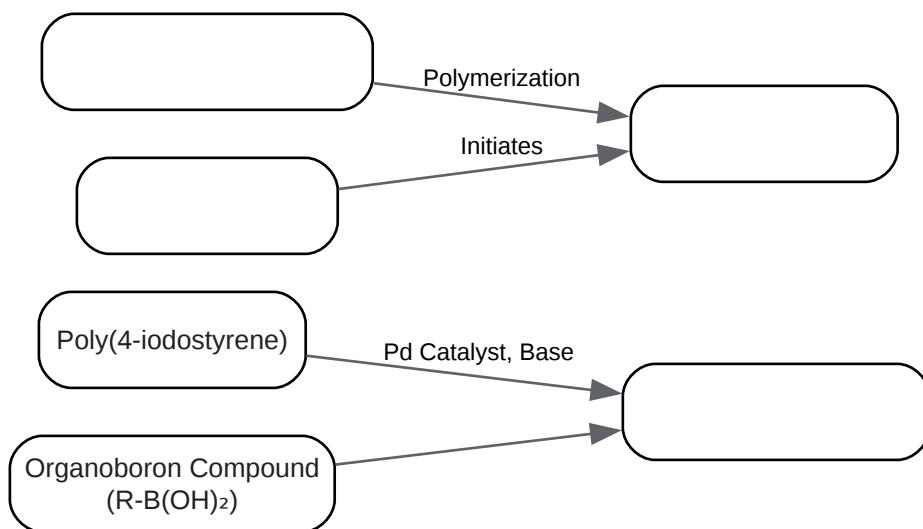
Step 3: Reaction Completion and Work-up

- The mixture is heated to 55°C and refluxed for 5 hours.
- The reaction is quenched by the addition of a saturated ammonium chloride solution (20 mL).
- THF is removed under reduced pressure.
- The aqueous residue is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

Step 4: Purification

- The crude product is purified by column chromatography to yield **4-iodostyrene**. A reported yield for this method is 77%.[\[1\]](#)

Caption: Wittig Synthesis Workflow for **4-Iodostyrene**


Chemical Reactivity and Applications

4-Iodostyrene's reactivity is dominated by two key functional groups: the vinyl group and the carbon-iodine bond. This dual reactivity makes it a valuable monomer and synthetic intermediate.

Polymerization

The vinyl group of **4-iodostyrene** allows it to undergo polymerization to form poly(**4-iodostyrene**). This polymer is a subject of interest due to its potential for post-polymerization modification.[\[11\]](#)[\[12\]](#)

- Controlled Polymerization Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined poly(**4-iodostyrene**) with controlled molecular weight and low dispersity.[\[11\]](#)[\[12\]](#) Anionic polymerization has also been explored.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Suzuki Cross-Coupling on Poly(**4-iodostyrene**)

Intermediate in Organic Synthesis

Beyond polymer chemistry, **4-iodostyrene** is a valuable intermediate in organic synthesis. The iodine atom can be readily displaced or involved in various coupling reactions to build more complex molecules. This is particularly relevant in the synthesis of fluorescent dyes, liquid crystals, and as a precursor for potential drug candidates. [7] The styrene moiety can also be further functionalized.

Relevance in Drug Development

The structural motifs accessible from **4-iodostyrene** are of significant interest in medicinal chemistry.

- Scaffold for Drug Candidates: The ability to introduce diverse functionalities via cross-coupling reactions allows for the rapid generation of libraries of compounds for biological screening. Derivatives of **4-iodostyrene** can be explored as potential anti-inflammatory agents or other therapeutic candidates.
- * Polymer-Supported Reagents: Poly(**4-iodostyrene**) can be converted into polymer-supported hypervalent iodine reagents. [11][12] [14] These reagents are environmentally benign as they can be easily recovered and regenerated after use in oxidation reactions.

Conclusion

4-Iodostyrene is a highly versatile chemical compound with significant applications in both materials science and organic synthesis. Its ability to be polymerized in a controlled manner and subsequently modified through powerful cross-coupling reactions makes it a cornerstone for the development of advanced functional polymers. For drug development professionals, its utility as a scaffold for creating diverse molecular architectures and as a precursor to recyclable, polymer-supported reagents underscores its importance in modern chemical research.

References

- **4-IODOSTYRENE** - ChemBK. [\[Link\]](#)
- **4-Iodostyrene** - Polymer Source. [\[Link\]](#)
- Synthesis of Well-Defined Poly(**4-Iodostyrene**) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction - SJSU ScholarWorks. [\[Link\]](#)

- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - ACS Fall 2025 - American Chemical Society. [\[Link\]](#)
- Living Anionic Polymerization of 4-Halostyrenes | Macromolecules - ACS Public
- Poly{[4-(hydroxyl)(tosyloxy)]
- **4-IODOSTYRENE** | CAS#:2351-50-0 | Chemsr. [\[Link\]](#)
- **4-Iodostyrene** - MySkinRecipes. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-IODOSTYRENE synthesis - chemicalbook [chemicalbook.com]
- 2. 2351-50-0 | 4-Iodostyrene - Moldb [moldb.com]
- 3. 2351-50-0|4-Iodostyrene|BLD Pharm [bldpharm.com]
- 4. 4-Iodostyrene [polymersource.ca]
- 5. 4-IODOSTYRENE | 2351-50-0 [chemicalbook.com]
- 6. CAS 2351-50-0 | 1900-H-02 | MDL MFCD00045321 | 4-Iodostyrene | SynQuest Laboratories [synquestlabs.com]
- 7. chembk.com [chembk.com]
- 8. 4-IODOSTYRENE) | CAS#:2351-50-0 | Chemsr. [chemsrc.com]
- 9. 4-Iodostyrene [myskinrecipes.com]
- 10. 2351-50-0 Cas No. | 4-Iodostyrene | Apollo [store.apolloscientific.co.uk]
- 11. "Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 12. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Iodostyrene: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b059768#4-iodostyrene-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com